
5-bromo-3,4-dihydro-2H-pyran
Descripción general
Descripción
5-bromo-3,4-dihydro-2H-pyran is a chemical compound with the molecular formula C5H7BrO . It is a derivative of dihydropyran, which refers to two heterocyclic compounds with the formula C5H8O . The compound is widely used in organic synthesis .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of Grubbs’ catalysts in an olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers . Another method involves the bromination of 3,4-dihydro-2H-pyran derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with four carbon atoms, one oxygen atom, and a bromine atom attached to one of the carbon atoms . The InChI code for this compound is 1S/C5H7BrO/c6-5-2-1-3-7-4-5/h4H,1-3H2 .
Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, it can participate in reactions with alkyl 6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylates to yield unstable racemic (3S,4S)-alkyl 3-bromo-2- (bromoimino)-3-cyano-6-methyl-3,4-dihydro-2H-pyran-5-carboxylates . Another reaction involves the addition of hydrogen to form C5H10O .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 163.01 . It is a liquid at room temperature . The compound has an average mass of 163.012 Da and a monoisotopic mass of 161.968018 Da .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis of Methyl 4-O-methyl-α-DL-arabinopyranoside : 5-bromo-3,4-dihydro-2H-pyran plays a role in the synthesis of complex sugars. A study by Srivastava and Brown (1970) demonstrated its use in synthesizing methyl 4-O-methyl-α-DL-arabinopyranoside, a compound with potential applications in organic chemistry and drug development (Srivastava & Brown, 1970).
Formation of Highly Substituted CF3-dihydropyrans : A 2015 study by Donslund et al. highlighted the use of this compound for the enantioselective formation of highly substituted CF3-dihydropyrans, which are valuable intermediates in organic synthesis (Donslund et al., 2015).
Use in Coupling Reactions : Liu and Meinwald (1996) reported the use of bromo-2H-pyran-2-ones, including this compound, in Pd(0)-catalyzed coupling reactions. This study underscores the role of these compounds in facilitating diverse organic synthesis processes (Liu & Meinwald, 1996).
Organic Synthesis and Reaction Mechanisms
Diels-Alder Cycloadditions : The compound has been employed as an ambiphilic diene in Diels-Alder cycloadditions, as demonstrated by Posner, Afarinkia, and Dai (2003). This application is critical in the field of synthetic organic chemistry, particularly in the construction of complex molecular architectures (Posner, Afarinkia, & Dai, 2003).
Hetero-Diels-Alder Additions : Zhuo, Wyler, and Schenk (1995) explored the use of this compound in hetero-Diels-Alder additions, leading to the synthesis of various organic compounds. These additions play a significant role in the development of new materials and pharmaceuticals (Zhuo, Wyler, & Schenk, 1995).
Preparation of Tetrahydropyran Derivatives : Studies by Milne, Jarowicki, and Kocieński (2002) and Roff and Brown (1973) have shown the utility of this compound in the preparation of various tetrahydropyran derivatives, which have applications in medicinal chemistry and material science (Milne, Jarowicki, & Kocieński, 2002); (Roff & Brown, 1973).
Advanced Material Synthesis
- Photochemical Properties and Cytotoxicities : Ota et al. (2015) conducted a study on the synthesis, photochemical properties, and cytotoxicities of derivatives of 2H-pyran, potentially including this compound. This research has implications for the development of new materials with unique photochemical properties (Ota et al., 2015).
Mecanismo De Acción
Target of Action
5-Bromo-3,4-dihydro-2H-pyran is a chemical compound that primarily targets organic synthesis reactions . It is used as a reactant in various chemical reactions, including the synthesis of α-alkenylated tetrahydropyrans (THPs) with 3,4-dihydro-2H-pyran derivatives .
Mode of Action
The compound interacts with its targets through a process known as α-alkenylation . These intermediates are then attacked by a nucleophile to form the desired α-alkenylated products .
Biochemical Pathways
The α-alkenylation process affects the synthesis pathway of α-alkenylated tetrahydropyrans (THPs) . The resulting α-alkenylated products are of broad utility in natural products and fine chemicals .
Result of Action
The primary result of the action of this compound is the production of α-alkenylated tetrahydropyrans (THPs) . These compounds have broad utility in the synthesis of natural products and fine chemicals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of a Brønsted acid and a Lewis acid under mild reaction conditions facilitates the α-alkenylation process .
: Brønsted acid-mediated selective α-alkenylation of 3,4-dihydro-2H-pyrans - Organic Chemistry Frontiers (RSC Publishing)
Safety and Hazards
5-bromo-3,4-dihydro-2H-pyran is considered a hazardous chemical. It is flammable and poses a very dangerous fire hazard when exposed to heat or flame . The compound can react vigorously with oxidizing materials . Safety precautions include keeping the compound away from heat and open flame, and taking precautionary measures against static discharge .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It’s parent compound, 3,4-dihydro-2H-pyran, is known to interact with various biomolecules in its role as a hydroxyl-protecting reagent
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, 3,4-dihydro-2H-pyran .
Propiedades
IUPAC Name |
5-bromo-3,4-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-5-2-1-3-7-4-5/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKLDMFBZUFZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=COC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416060 | |
| Record name | 5-bromo-3,4-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26274-19-1 | |
| Record name | 5-bromo-3,4-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3,4,4-Tetrafluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B1336050.png)
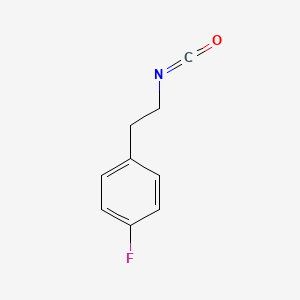
![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)
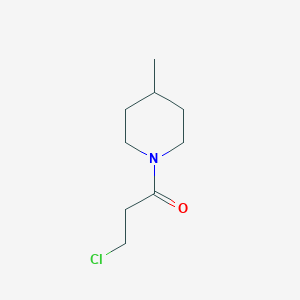


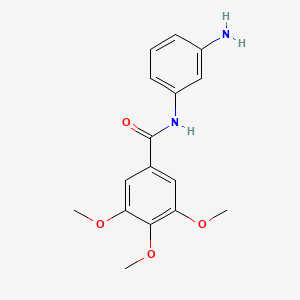
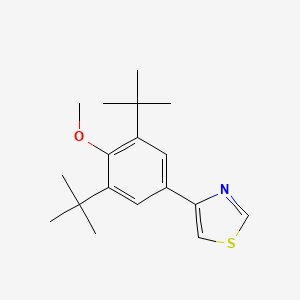
![2-(Furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1336074.png)

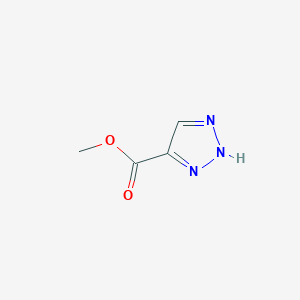
![4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene](/img/structure/B1336078.png)
![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)
![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)
